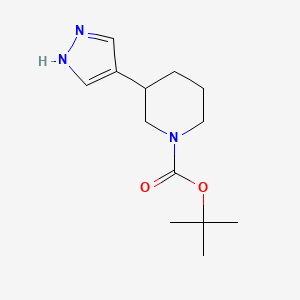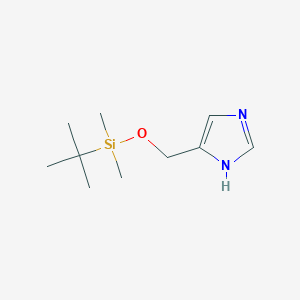![molecular formula C11H24O3Si B8380662 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid](/img/structure/B8380662.png)
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid
Vue d'ensemble
Description
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the protection of hydroxyl groups and subsequent purification to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid involves the protection of hydroxyl groups through the formation of silyl ethers. This protection is crucial in multi-step organic syntheses, as it prevents unwanted reactions at the hydroxyl site. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)acetic acid
Uniqueness
2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methylbutanoic acid is unique due to its specific structural arrangement, which provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance between steric protection and ease of deprotection, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C11H24O3Si |
|---|---|
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13) |
Clé InChI |
LPOQMJJLBZAHQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(3S)-3-methylpiperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8380633.png)


![2-[(4-Chloro-2-methyl-phenyl)-hydrazono]-propionic acid ethyl ester](/img/structure/B8380666.png)


